Nickel(ii)carbonate basic tetrahydrate

Description

Contextualization within Inorganic Chemistry and Materials Science Research

In the realms of inorganic chemistry and materials science, Nickel(II) carbonate basic tetrahydrate is valued primarily as a key intermediate and precursor. Its thermal decomposition yields nickel(II) oxide (NiO), a material with broad utility. wikipedia.org The specific properties of the resulting NiO, which are crucial for applications like catalysis, depend heavily on the nature of the precursor. wikipedia.org The basic carbonate form is often considered the most useful for generating catalytic-grade nickel oxide. wikipedia.org

The compound's significance is demonstrated in a variety of research and industrial applications:

Catalysis: It serves as a precursor for nickel-based catalysts used in various chemical reactions, including organic synthesis, to enhance reaction rates. chemimpex.comchemimpex.comchemicalbook.com

Electroplating: In materials science, it is used in the electroplating industry to produce nickel coatings on metals, which provides corrosion resistance and improves surface properties. chemimpex.comwikipedia.orgchemimpex.com It also acts as a neutralizing agent in nickel plating solutions.

Energy Storage: The compound is a critical component in the manufacturing of nickel-based batteries, contributing to energy storage technologies for electric vehicles and portable electronics. chemimpex.comchemimpex.com

Ceramics and Pigments: It is employed in the production of colored glass and ceramic glazes, where it functions as a coloring agent and imparts thermal stability. chemimpex.comchemimpex.com

Hydrometallurgy: Industrially, basic nickel carbonate is an important intermediate in the hydrometallurgical purification of nickel from its ores. wikipedia.org

| Application Area | Specific Role of Nickel(II) Carbonate Basic Tetrahydrate | Field of Research |

|---|---|---|

| Catalysis | Precursor to nickel-based catalysts and nickel oxide. wikipedia.orgchemimpex.comfishersci.ca | Inorganic Chemistry, Environmental Science |

| Electroplating | Source of nickel for corrosion-resistant coatings; pH adjuster. wikipedia.orgchemimpex.comfishersci.ca | Materials Science |

| Energy Storage | Key component in the production of nickel-based batteries. chemimpex.comchemimpex.com | Materials Science, Electrochemistry |

| Ceramics & Pigments | Coloring agent for glass and glazes. chemimpex.com | Materials Science |

| Hydrometallurgy | Intermediate in the purification of nickel from ores. wikipedia.org | Industrial Chemistry |

Historical Trajectories of Research and Development

Historically, research into nickel carbonates has differentiated between the simple, anhydrous form (NiCO₃) and the more common basic hydrated forms. The anhydrous species is known only as an artificial product, and its synthesis requires specific conditions, such as hydrothermal methods. rruff.infoarizona.edu In contrast, basic nickel carbonate has long been the more industrially relevant and studied compound. wikipedia.org

Early and established methods for producing basic nickel carbonate involve precipitation from an aqueous solution. nih.gov A common synthesis route involves treating solutions of nickel salts, such as nickel sulfate (B86663) (NiSO₄), with sodium carbonate (Na₂CO₃). wikipedia.orggoogle.com This reaction precipitates the basic nickel carbonate.

4 Ni²⁺ + CO₃²⁻ + 6 OH⁻ + 4 H₂O → Ni₄CO₃(OH)₆(H₂O)₄ wikipedia.org

The composition of the resulting basic carbonate, specifically the ratio of NiCO₃ to nickel hydroxide (B78521) (Ni(OH)₂), can be influenced by the pH of the reaction conditions. google.com Under acidic conditions, the carbonate content is higher, while alkaline conditions favor a higher hydroxide content. google.com Attempts in early research to produce the anhydrous form by simple precipitation or by heating the hydrates were often unsuccessful, leading instead to decomposition or the formation of hydroxy-salts, which underscored the stability and prevalence of the basic hydrated forms in conventional synthesis. arizona.edu

| Reactants | General Product | Significance |

|---|---|---|

| Nickel Sulfate (NiSO₄) + Sodium Carbonate (Na₂CO₃) | Basic Nickel Carbonate (e.g., Ni₄CO₃(OH)₆(H₂O)₄) | A primary industrial and laboratory method for synthesis. wikipedia.orggoogle.com |

| Nickel Nitrate (B79036) (Ni(NO₃)₂) + Sodium Carbonate (Na₂CO₃) | Basic Nickel Carbonate (xNiCO₃·yNi(OH)₂·zH₂O) | An alternative common precipitation method. google.com |

| Nickel Salts + Sodium Bicarbonate (NaHCO₃) | Hydrates of nickel carbonate. | Early precipitation attempts that typically yielded hydrated forms rather than anhydrous NiCO₃. arizona.edu |

Current Paradigms and Emerging Research Trends

Current research on Nickel(II) carbonate basic tetrahydrate is increasingly focused on its application in advanced materials and nanotechnology, moving beyond its traditional roles. A significant trend is its use as a precursor for precisely engineered nanomaterials with tailored properties.

Nanomaterials for Energy Storage: The compound is used to synthesize spinel nickel cobaltite (B72492) (NiCo₂O₄) nanoparticles, which are investigated for their potential in supercapacitor applications. This highlights a shift towards creating complex, multi-metal oxide structures from simple carbonate precursors.

Advanced Catalysis: Research is exploring the synthesis of amorphous nickel carbonate as a highly efficient catalyst for the urea (B33335) oxidation reaction (UOR). chemicalbook.com Amorphous catalysts can offer higher surface energy and more unsaturated coordinated atoms, boosting electrocatalytic performance compared to their crystalline counterparts. chemicalbook.com Furthermore, it is being incorporated into ternary hybrid catalysts, combining platinum nanocrystals and porous carbon with nanoflower-like nickel carbonate hydroxide to enhance performance and durability in direct methanol (B129727) fuel cells (DMFCs). chemicalbook.com

Environmental Applications: The compound is being investigated for its potential in environmental remediation, such as in wastewater treatment processes. chemimpex.comchemimpex.comnih.gov

Improved Synthesis Methods: Modern research aims to refine synthesis processes to produce high-purity basic nickel carbonate with controlled particle morphology. google.com These efforts are driven by the demands of the electronics industry for high-quality nickel oxide and nickel powders, which are derived from the carbonate. google.com The goal is to increase the nickel content (mass %) and reduce impurities, thereby enhancing the performance of the final electronic materials. google.com

| Emerging Research Area | Specific Application/Focus | Scientific Significance |

|---|---|---|

| Nanotechnology | Precursor for NiCo₂O₄ nanoparticles. | Development of advanced materials for supercapacitors. |

| Advanced Catalysis | Synthesis of amorphous nickel carbonate for urea oxidation. chemicalbook.com | Enhancing electrocatalytic efficiency for energy conversion. |

| Hybrid Materials | Component in Pt-NiCH-Carbon hybrid catalysts for DMFCs. chemicalbook.com | Improving catalyst stability and tolerance to poisoning. |

| Process Optimization | Developing methods for higher purity and controlled morphology. google.com | Meeting the stringent requirements of the electronics industry. |

| Environmental Science | Use as a catalyst and agent in wastewater treatment. chemimpex.comchemimpex.com | Exploring new avenues for environmental remediation. |

Properties

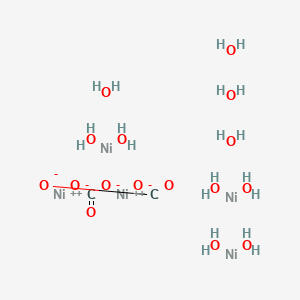

Molecular Formula |

C2H20Ni5O16 |

|---|---|

Molecular Weight |

593.64 g/mol |

IUPAC Name |

nickel;nickel(2+);dicarbonate;decahydrate |

InChI |

InChI=1S/2CH2O3.5Ni.10H2O/c2*2-1(3)4;;;;;;;;;;;;;;;/h2*(H2,2,3,4);;;;;;10*1H2/q;;;;;2*+2;;;;;;;;;;/p-4 |

InChI Key |

KSQJQIDWVHEXCI-UHFFFAOYSA-J |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].O.O.O.O.O.O.O.O.O.O.[Ni].[Ni].[Ni].[Ni+2].[Ni+2] |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Routes for Nickel Ii Carbonate Basic Tetrahydrate

Controlled Precipitation Synthesis Approaches

Controlled precipitation is a widely used method for producing basic nickel carbonate due to its scalability and the ability to tailor the product's physical properties. google.com This approach involves the reaction of a soluble nickel salt with a carbonate source in an aqueous solution, leading to the precipitation of the less soluble basic nickel carbonate. nih.gov

The choice of nickel and carbonate precursors significantly impacts the purity, composition, and physical characteristics of the synthesized basic nickel carbonate.

Nickel Precursors : Common nickel sources include nickel sulfate (B86663) (NiSO₄) and nickel nitrate (B79036) (Ni(NO₃)₂). google.com The selection can influence the type and amount of impurities in the final product. For instance, using nickel sulfate may lead to sulfate impurities, while using nickel nitrate might result in nitrate contamination, necessitating thorough washing steps. google.com

Carbonate Precursors : Sodium carbonate (Na₂CO₃) is a frequently used precipitating agent. google.comwikipedia.org Other sources like ammonium (B1175870) bicarbonate (NH₄HCO₃) and sodium bicarbonate (NaHCO₃) are also employed. google.com Using a combination of sodium carbonate and sodium bicarbonate can serve a dual purpose: providing the carbonate ions and acting as a buffer to control the pH during the reaction. google.com The use of different carbonate sources can alter the ratio of nickel carbonate to nickel hydroxide (B78521) in the basic carbonate composite. google.com

| Precursor Type | Examples | Influence on Product |

| Nickel Salt | Nickel sulfate (NiSO₄), Nickel nitrate (Ni(NO₃)₂) | Affects final product purity; introduces potential sulfate or nitrate impurities. google.com |

| Carbonate Source | Sodium carbonate (Na₂CO₃), Ammonium bicarbonate (NH₄HCO₃), Sodium bicarbonate (NaHCO₃) | Controls pH; influences the NiCO₃ to Ni(OH)₂ ratio in the final product. google.com |

The physical and chemical properties of the precipitated Nickel(II) carbonate basic tetrahydrate are highly sensitive to the reaction parameters. Optimization of these conditions is crucial for achieving desired product specifications.

pH : The pH of the reaction medium is a critical factor. Under acidic conditions (pH < 7.0), the precipitation can be rapid, leading to the formation of loose, flocculent particles. researchgate.net Conversely, in an alkaline environment (pH > 7.0), particularly in the presence of ammonia (B1221849) which forms stable nickel ammine complexes, the precipitation proceeds more slowly, which facilitates the formation of dense, spherical particles. researchgate.net A patent describes a multi-stage process where an initial pH of 8.2-8.9 is used, followed by the addition of more nickel salt to lower the pH to 7.1-7.4. google.com Studies have shown that adjusting the pH to 11 with sodium carbonate can lead to the complete precipitation of nickel as basic nickel carbonate. mdpi.com

Temperature : Temperature affects both the reaction rate and the final product characteristics. One patented method suggests an optimal temperature range of 70-80°C for the initial precipitation stage, followed by an increase to 90-95°C. google.com Another process notes that keeping the precipitation temperature between 27°C and 49°C results in a product with fast filtering characteristics, which aids in purification. google.com However, temperatures above 49°C can cause the decomposition of sodium bicarbonate, potentially leading to the formation of undesired byproducts. google.com

Feed Rate and Mode : The method of introducing reactants influences the homogeneity and properties of the precipitate. A precipitant-to-metallic feeding mode, where the carbonate solution is added to the nickel salt solution, is reported to be favorable for preparing a homogenous precursor powder. researchgate.net

| Parameter | Optimal Range/Condition | Effect on Product | Source |

| pH | > 7.0 (alkaline) | Formation of dense, spherical particles | researchgate.net |

| pH | 8.2 - 8.9 (initial), then 7.1 - 7.4 | Speeds up the process by increasing the rate of precipitation separation | google.com |

| Temperature | 70 - 80°C (initial), then 90 - 95°C | Good filter density of the precipitate | google.com |

| Temperature | 27 - 49°C | Fast filtering and washing characteristics | google.com |

| Feed Mode | Precipitant-to-metallic | Favorable for preparing homogenous powder | researchgate.net |

The introduction of seed crystals is a strategic approach to control the nucleation and growth phases of crystallization, thereby influencing the particle size distribution and morphology of the final product. Seeding provides pre-existing surfaces for crystal growth, which can prevent the chaotic spontaneous nucleation that often leads to poor phase selection and broad particle size distributions, even in highly supersaturated solutions. nih.govresearchgate.net In the context of nickel carbonate synthesis, it has been noted that when a reactor is used repeatedly, the residue remaining on the tank walls from previous batches can be sufficient to act as seeds for subsequent reactions. google.com This practice helps ensure consistency and control over the precipitation process. The main purpose of adding a seed material is to provide a surface for the secondary growth of the precipitated particles. researchgate.net

By carefully manipulating the synthesis parameters, it is possible to control the crystallinity and morphology of the resulting basic nickel carbonate particles. As mentioned, pH plays a dominant role in determining particle morphology. researchgate.net Alkaline conditions promote the formation of dense, spherical particles, while acidic conditions lead to loose flocculants. researchgate.net Process control can also yield powders with smooth surfaces and compact internal structures, which are less likely to trap impurities. google.com The ultimate goal is to produce crystals with specific shapes and sizes tailored for particular industrial applications, such as catalysts or pigments. chemimpex.comscirp.org

Hydrothermal and Solvothermal Synthesis Techniques

Hydrothermal and solvothermal methods are alternative routes that involve carrying out the synthesis in a closed system, such as an autoclave, at elevated temperatures and pressures. google.com

Hydrothermal Synthesis : This technique uses water as the solvent. It has been reported as an essential method for the synthesis of anhydrous nickel carbonate. rruff.info A patented method for preparing nickel carbonate involves dissolving ammonium nickel sulfate and ammonium bicarbonate in water, placing the mixture in a high-pressure reaction kettle, and heating it to 210-250°C for 2-8 hours. google.com Microwave-assisted hydrothermal synthesis is another variation of this technique.

Solvothermal Synthesis : This method is similar to the hydrothermal route but employs a non-aqueous solvent. While specific examples for Nickel(II) carbonate basic tetrahydrate are less common, the technique is widely used for synthesizing related materials like Ni-Co alloys and nickel nanoparticles, demonstrating its potential for producing controlled nanostructures. researchgate.netacs.orgmdpi.com

Electrochemical and Electrolytic Synthesis Routes

Electrochemical methods offer a different pathway for the synthesis of nickel carbonates, often resulting in high-purity products.

Electrolytic Synthesis : This route typically involves the electrolysis of an aqueous solution using a nickel anode. The hydrated form of nickel carbonate can be prepared by the electrolytic oxidation of a nickel anode in water in the presence of carbon dioxide. wikipedia.org One described setup uses a central nickel anode and two nickel cathodes. When a current is passed through a CO₂-saturated aqueous solution, nickel carbonate hexahydrate is generated and deposits at the bottom of the tank. funcmater.com This method avoids the introduction of precursor salts like sulfates or nitrates, thereby simplifying the purification process.

Industrial-Scale Production and Process Optimization

The industrial-scale production of nickel(II) carbonate basic tetrahydrate is predominantly achieved through precipitation from aqueous solutions. This process involves the reaction of a soluble nickel salt with a carbonate source to yield the insoluble basic nickel carbonate. Common nickel precursors include nickel sulfate and nickel nitrate, while precipitating agents typically consist of sodium carbonate, sodium bicarbonate, or ammonium bicarbonate. google.comnih.gov The overarching goal in industrial settings is to produce a high-purity product with consistent physical properties, such as particle size and morphology, while minimizing production costs and environmental impact. google.com

Process optimization is critical to achieving these objectives and involves the careful control of several key parameters:

pH: The pH of the reaction mixture is a crucial factor influencing the composition and purity of the final product. The precipitation of basic nickel carbonate is generally carried out in a pH range of 7 to 9. google.com Operating within an optimal pH range, for instance between 8.2 and 8.9, can significantly speed up the process by improving the filtration rate of the precipitate. google.com

Temperature: Reaction temperature also plays a vital role. Industrial processes often operate at elevated temperatures, typically between 70°C and 90°C, to enhance reaction kinetics and influence the crystalline structure of the product. google.comgoogle.com

Reactant Concentrations and Feed Rates: The concentrations of the nickel salt and carbonate solutions, as well as their feed rates into the reactor, are carefully controlled to maintain optimal precipitation conditions and to influence the particle characteristics of the product. google.com

Precipitating Agent: The choice of precipitating agent can affect the purity of the final product. For example, using ammonium bicarbonate can be problematic due to the formation of soluble nickel-ammonia complexes, leading to incomplete precipitation and environmental concerns related to ammonia volatility. researchgate.net Consequently, sodium carbonate and sodium bicarbonate are often preferred in industrial settings. google.com

Continuous vs. Batch Processing: While batch processes are used, continuous synthesis methods are being explored to improve efficiency and product consistency. google.com Continuous processes allow for better control over reaction conditions, leading to a more uniform product.

One patented method for forming high-purity basic nickel carbonate involves a continuous synthesis process using nickel nitrate and sodium carbonate as the primary reactants, with the addition of sodium bicarbonate as a buffer to control the pH. google.com This method aims to produce a product with a smooth powder surface and a compact internal structure, which minimizes the inclusion of impurities. google.com The process parameters for this method are detailed in the table below.

| Parameter | Value/Range |

|---|---|

| Nickel Source | Nickel Nitrate (Ni(NO₃)₂) |

| Carbonate Source | Sodium Carbonate (Na₂CO₃) |

| Buffer | Sodium Bicarbonate (NaHCO₃) |

| Reactant Concentration (Nickel Nitrate) | 0.5 - 1.5 M |

| Reactant Concentration (Sodium Carbonate) | 0.5 - 2 M |

| Reactant Concentration (Sodium Bicarbonate) | 0.5 - 2 M |

| Reaction Temperature | 70 - 90 °C |

| pH | 7 - 9 |

| Feed Rate | 0.4 - 1.2 mL/min |

Another approach to process optimization involves the use of a pellet reactor, which promotes the precipitation of dense nickel hydroxycarbonate pellets, avoiding the formation of difficult-to-handle sludge. researchgate.netacs.org This method has been shown to achieve up to 98% nickel removal under optimal conditions. researchgate.netacs.org The key parameters influencing the efficiency of this process are the carbonate-to-nickel ratio, pH, and the nickel feed concentration. researchgate.netacs.org

Post-precipitation washing is a critical step in industrial production to remove soluble impurities, such as sodium, chloride, and sulfate ions, which can be detrimental to the performance of the final product in applications like catalysis and battery manufacturing. google.com However, this step can be energy and water-intensive, with some processes requiring 80-100 tons of washing water per ton of product. google.com

Green Chemistry Principles in Nickel(II) Carbonate Basic Tetrahydrate Synthesis

The application of green chemistry principles to the synthesis of nickel(II) carbonate basic tetrahydrate is an emerging area of focus, driven by the need to reduce the environmental footprint of chemical manufacturing. While traditional synthesis methods have been effective, they often involve aspects that are at odds with the goals of green chemistry. The twelve principles of green chemistry provide a framework for developing more sustainable synthetic routes.

Atom Economy: One of the core principles of green chemistry is maximizing atom economy, which is a measure of how many atoms from the reactants are incorporated into the final desired product. acs.orgwikipedia.org In the context of nickel(II) carbonate synthesis, the choice of reactants can significantly impact the atom economy. For instance, the reaction of nickel sulfate with sodium carbonate to produce basic nickel carbonate also generates sodium sulfate as a byproduct.

4 NiSO₄ + 4 Na₂CO₃ + 6 H₂O → Ni₄CO₃(OH)₆(H₂O)₄ + 4 Na₂SO₄ + 3 CO₂

The generation of a significant mass of sodium sulfate, which may not have immediate use and could be considered waste, lowers the atom economy of this process. A more atom-economical approach would be a synthesis route that minimizes or eliminates byproducts. An example of a highly atom-economical reaction is the synthesis of nickel hydroxide from nickel metal, water, and oxygen in a fuel cell, where electricity is the only byproduct. rsc.org While this has not been commercially applied to nickel carbonate synthesis, it illustrates the potential for designing more atom-economical processes.

Safer Solvents and Auxiliaries: The use of safer solvents is another key principle. Most industrial syntheses of nickel(II) carbonate basic tetrahydrate are carried out in aqueous solutions, which is generally considered a green solvent. However, the use of ammonia or ammonium bicarbonate introduces hazards due to the volatility and toxicity of ammonia. researchgate.net Processes that avoid the use of ammonia are therefore considered greener.

Energy Efficiency: Many industrial processes for nickel(II) carbonate synthesis operate at elevated temperatures, which requires significant energy input. google.comgoogle.com The development of synthetic routes that can be carried out at ambient temperature would represent a significant step forward in terms of energy efficiency. Hydrothermal synthesis is one such method that has been explored for the preparation of basic nickel carbonate. researchgate.netxdhg.com.cn While this method may still require heating, it can offer better control over product morphology and potentially lead to more energy-efficient processes. researchgate.netxdhg.com.cn

Waste Prevention: The prevention of waste is a cornerstone of green chemistry. In the production of nickel(II) carbonate, waste can be generated in the form of byproducts, as discussed under atom economy, and also from washing steps to remove impurities. google.com The development of processes that yield a purer product directly from the reaction vessel would reduce the need for extensive washing, thereby minimizing water consumption and the generation of contaminated wastewater.

Catalysis: The use of catalysts can lead to more efficient reactions with lower energy requirements and higher selectivity. While the precipitation of nickel(II) carbonate is not a catalytic process in the traditional sense, the principles of catalysis, such as enhancing reaction rates and enabling reactions under milder conditions, are relevant to the development of greener synthetic methods.

Use of Renewable Feedstocks: The current industrial production of nickel(II) carbonate relies on mined nickel and other inorganic raw materials, which are not renewable. While the direct use of renewable feedstocks for the synthesis of this compound is not currently feasible, a broader life-cycle perspective would consider the environmental impact of nickel mining and processing. innovationnewsnetwork.com The recycling of nickel from spent products, such as batteries, is an important aspect of a circular economy and can be considered a step towards more sustainable nickel sourcing. innovationnewsnetwork.com

Advanced Characterization and Structural Elucidation Techniques for Nickel Ii Carbonate Basic Tetrahydrate

Vibrational Spectroscopic Analysis

Vibrational spectroscopy is a critical tool for probing the chemical structure of materials by analyzing the vibrations of their constituent atoms. For Nickel(II) carbonate basic tetrahydrate, techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy offer valuable information about the bonding environments of the carbonate, hydroxyl, and water components of the compound. google.com

FTIR spectroscopy measures the absorption of infrared radiation by a material, which corresponds to the vibrational and rotational energy of its molecular bonds. The resulting spectrum provides a unique fingerprint of the compound. In the analysis of hydrated nickel carbonate species, FTIR is instrumental in identifying the key functional groups.

The spectrum of a hydrated nickel carbonate precursor reveals several characteristic absorption peaks. A broad peak observed around 3393 cm⁻¹ is indicative of the O-H stretching vibrations from the moisture content (water of hydration). wikipedia.org The presence of the carbonate ion (CO₃²⁻) is confirmed by a series of distinct peaks. Absorption bands located at approximately 1400 cm⁻¹, 825 cm⁻¹, and 675 cm⁻¹ are assigned to the vibrations of the carbonate species within the structure. wikipedia.org These data collectively confirm the identity of the material as a hydrated nickel carbonate compound.

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| ~3393 | O-H Stretching (Hydrated H₂O) | wikipedia.org |

| ~1400 | Carbonate Species (CO₃²⁻) Vibration | wikipedia.org |

| ~825 | Carbonate Species (CO₃²⁻) Vibration | wikipedia.org |

| ~675 | Carbonate Species (CO₃²⁻) Vibration | wikipedia.org |

Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light, usually from a laser. It provides information on the vibrational modes of molecules and is particularly useful for identifying the symmetric vibrations that may be weak or absent in FTIR spectra.

For carbonate-containing compounds, Raman spectroscopy can clearly identify the fundamental vibrational modes of the carbonate ion. The most characteristic feature is an intense band assigned to the ν₁ symmetric stretching mode of the carbonate unit, typically observed around 1069 cm⁻¹. researchgate.net Other, less intense lines can be ascribed to the ν₃ asymmetric stretching modes (e.g., ~1485 cm⁻¹ and ~1507 cm⁻¹) and the ν₄ doubly degenerate symmetric bending mode (~706 cm⁻¹ and ~733 cm⁻¹). researchgate.net The application of Raman spectroscopy to Nickel(II) carbonate basic tetrahydrate allows for detailed structural analysis of the carbonate component within the crystal lattice. google.com

| Raman Shift (cm⁻¹) | Vibrational Mode | Assignment | Reference |

|---|---|---|---|

| ~1069 | ν₁ | Symmetric Stretch | researchgate.net |

| ~1485 - ~1507 | ν₃ | Asymmetric Stretch | researchgate.net |

| ~706 - ~733 | ν₄ | Symmetric Bend | researchgate.net |

Diffraction-Based Structural Determination

Diffraction techniques are paramount for determining the atomic and molecular structure of crystalline materials. By analyzing the way radiation, such as X-rays or electrons, is scattered by the crystal lattice, one can deduce the arrangement of atoms.

Powder X-ray Diffraction (PXRD) is a rapid and non-destructive analytical technique used to identify crystalline phases and determine their structural properties. The analysis of the PXRD pattern for Nickel(II) carbonate basic tetrahydrate confirms that the material is a synthesized composite of Nickel(II) carbonate (NiCO₃) and Nickel(II) hydroxide (B78521) (Ni(OH)₂). researchgate.netxray.cz The resulting diffraction pattern is a combination of the patterns from these individual components.

Electron diffraction techniques, often performed within a Transmission Electron Microscope (TEM), provide crystallographic information from micrometer to nanometer-sized regions of a sample. Selected Area Electron Diffraction (SAED) is a powerful method for determining the crystal structure and orientation of individual crystallites or grains.

In SAED, a parallel electron beam is directed at a specific area of the sample, and the resulting diffraction pattern is recorded. youtube.com For a polycrystalline material like powdered Nickel(II) carbonate basic tetrahydrate, the SAED pattern would be expected to consist of a set of concentric rings. Each ring corresponds to a specific lattice spacing (d-spacing) within the crystal structure. The appearance of continuous rings indicates the presence of numerous, randomly oriented nanocrystallites. This technique is invaluable for phase identification and for analyzing the degree of crystallinity at the microstructural level. youtube.com

Electron Microscopy for Morphological and Nanostructural Investigations

Electron microscopy utilizes beams of electrons to produce high-resolution images of a specimen's surface topography and internal structure. Techniques like Scanning Electron Microscopy (SEM) are particularly useful for characterizing the morphology of powdered materials.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for characterizing the surface morphology and microstructure of Nickel(II) carbonate basic tetrahydrate. This analysis provides high-resolution images that reveal details about the particle size, shape, and texture of the compound. In studies related to industrial nickel production, SEM has been employed to characterize the microstructures of products derived from basic nickel carbonate and to observe their changes during heating and reduction processes. researchgate.net

Research has shown that the morphology of materials derived from basic nickel carbonate can be significantly influenced by the processing conditions. researchgate.net For instance, during the reduction of nickel compounds, SEM analysis can reveal the formation of porous surfaces or agglomeration and chemical bonding between particles depending on the conditions. researchgate.net Geologists may also use SEM for in-depth analysis of samples, providing information on a sub-micrometer scale, often after initial screening with techniques like X-ray fluorescence. thermofisher.com The images obtained from SEM give crucial insights into the physical characteristics of the powder, which can affect its properties and applications in areas such as catalyst production.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) offers a deeper look into the nanostructure of Nickel(II) carbonate basic tetrahydrate, providing information on particle size, morphology, and crystalline structure at a higher resolution than SEM. jchemrev.com TEM analysis is particularly valuable for examining the products of thermal decomposition or chemical reactions involving basic nickel carbonate. For example, it has been used to confirm the formation of Ni/Ni3C core-shell nanoparticles synthesized from nickel precursors, revealing the gradual thickening of the shell layer with increasing treatment time. mdpi.com

High-resolution TEM (HRTEM) can even resolve the lattice fringes of crystalline materials, allowing for the identification of specific crystal planes. nih.gov In the context of catalysts derived from nickel compounds, TEM images have shown the formation of nickel nanoparticles on silica (B1680970) supports. acs.org The analysis can also detect agglomeration of particles, which is a critical factor in industrial processes. researchgate.net This level of detail is essential for understanding how synthesis and processing parameters influence the material's structure at the nanoscale. jchemrev.commdpi.com

Thermal Analysis Techniques for Decomposition Pathway Elucidation

Thermogravimetric Analysis (TGA) for Mass Loss and Decomposition Stages

Thermogravimetric Analysis (TGA) is a fundamental technique for understanding the thermal stability and decomposition pathway of Nickel(II) carbonate basic tetrahydrate. The analysis involves monitoring the mass of a sample as it is heated at a controlled rate. The resulting TGA curve plots mass loss against temperature, revealing distinct stages of decomposition.

For Nickel(II) carbonate basic tetrahydrate (NiCO₃·2Ni(OH)₂·xH₂O), the decomposition process typically occurs in stages. researchgate.net The initial mass loss is attributed to the removal of water of hydration (dehydration). This is followed by the decomposition of the hydroxide and carbonate components, which releases water vapor (H₂O) and carbon dioxide (CO₂), respectively. researchgate.netresearchgate.net Studies have shown that the decomposition of the basic nickel carbonate occurs between 120-525°C, resulting in a total weight loss of approximately 34%. researchgate.net The final solid product of this decomposition is typically Nickel(II) oxide (NiO). researchgate.net

The precise temperatures and mass losses can vary depending on factors like the heating rate and the specific chemical composition of the basic carbonate sample. researchgate.net

Table 1: TGA Decomposition Stages for a Representative Basic Nickel Carbonate Data synthesized from literature findings.

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Evolved Species |

| Dehydration & Decomposition | 120 - 525 | ~34 | H₂O, CO₂ |

Differential Thermal Analysis (DTA) for Thermal Events

Differential Thermal Analysis (DTA) is a thermoanalytical technique often used in conjunction with TGA to provide a more complete picture of the thermal events occurring as a material is heated. libretexts.org DTA measures the temperature difference between the sample and an inert reference material as they are subjected to the same temperature program. slideshare.networldoftest.com This difference in temperature (ΔT) is plotted against temperature, revealing thermal events as peaks. libretexts.org

An endothermic peak (heat absorption) can indicate processes like dehydration, melting, or sublimation, while an exothermic peak (heat release) can signify crystallization, oxidation, or certain decomposition reactions. worldoftest.com When applied to Nickel(II) carbonate basic tetrahydrate, DTA can identify the endothermic events associated with the loss of water molecules and the decomposition of the carbonate and hydroxide groups. researchgate.net The resulting DTA curve, or thermogram, complements the TGA data by pinpointing the temperatures at which these transformations occur and identifying their endothermic or exothermic nature. trb.org

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and chemical (oxidation) states of the elements within the top few nanometers of a material's surface. For Nickel(II) carbonate basic tetrahydrate, XPS is invaluable for confirming the presence of nickel, carbon, and oxygen and, most importantly, for verifying the +2 oxidation state of nickel.

The analysis involves irradiating the sample with X-rays, which causes the emission of core-level electrons. The binding energy of these emitted electrons is characteristic of the element and its chemical environment. The Ni 2p spectrum for nickel compounds is complex due to phenomena like multiplet splitting and shake-up satellite peaks, which can make interpretation challenging. surfacesciencewestern.com However, these features also serve as fingerprints for different nickel species. xpsfitting.com By analyzing the characteristic binding energies and satellite structures in the Ni 2p region, it is possible to distinguish between different oxidation states and compounds, such as Ni(OH)₂, NiO, and metallic Ni. surfacesciencewestern.comxpsfitting.com This is crucial for confirming the composition of the "basic" carbonate, which contains hydroxide (Ni(OH)₂) components. researchgate.net

Table 2: Representative Binding Energies for Nickel Species Relevant to Basic Nickel Carbonate Analysis Note: Binding energies can vary slightly based on instrument calibration and charge referencing.

| Species | Ni 2p₃/₂ Main Peak (eV) | Key Satellite Features |

| Ni(OH)₂ | ~855.6 - 856.2 | Strong, complex satellite structure ~6 eV above the main peak |

| NiO | ~853.7 - 854.7 | Distinct satellite structure ~1.5-2 eV above the main peak |

| NiCO₃ | ~856.3 | Often exhibits a shake-up satellite |

Elemental Analysis (e.g., CHN, ICP-OES, XRF) for Compositional Purity

A suite of elemental analysis techniques is employed to verify the compositional purity and stoichiometry of Nickel(II) carbonate basic tetrahydrate. These methods provide quantitative data on the percentage of each element present in the compound.

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is a highly sensitive technique used to determine the concentration of metallic elements. fraunhofer.de To analyze the nickel content, a sample of the compound is first digested in acid to bring the nickel into solution. This solution is then introduced into an argon plasma, which excites the nickel atoms, causing them to emit light at characteristic wavelengths. usgs.gov The intensity of the emitted light is proportional to the concentration of nickel in the sample, allowing for precise quantification. fraunhofer.de

X-ray Fluorescence (XRF) is another powerful, non-destructive technique for determining elemental composition. thermofisher.commdpi.com The sample is irradiated with high-energy X-rays, causing its constituent atoms to emit secondary (or fluorescent) X-rays. spectroscopyonline.com Each element emits X-rays at a unique energy, and the intensity of the emitted X-rays is related to the element's concentration. XRF is a well-established method in the mining and refining industries for the quality control of nickel-containing materials. thermofisher.com It is suitable for analyzing solid powder samples with minimal preparation. mdpi.comspectroscopyonline.com

CHN Elemental Analysis is a combustion-based technique specifically used to determine the mass percentages of Carbon (C), Hydrogen (H), and Nitrogen (N). For Nickel(II) carbonate basic tetrahydrate, this method would be used to quantify the carbon and hydrogen content, which is essential for confirming the empirical formula. The sample is combusted at high temperatures, and the resulting gases (CO₂, H₂O) are separated and measured by detectors.

Table 3: Theoretical Elemental Composition of 2NiCO₃·3Ni(OH)₂·4H₂O

| Element | Symbol | Atomic Weight | Molar Mass Contribution | Percentage by Mass (%) |

| Nickel | Ni | 58.69 | 293.45 | 49.94% |

| Oxygen | O | 16.00 | 208.00 | 35.40% |

| Carbon | C | 12.01 | 24.02 | 4.09% |

| Hydrogen | H | 1.01 | 14.14 | 2.41% |

| Total | 587.58 | 100.00% |

Surface Area and Porosity Assessment (e.g., BET Theory)

The surface area and porosity of Nickel(II) carbonate basic tetrahydrate are critical physicochemical properties that influence its performance in various applications, such as catalysis and as a precursor for other nickel compounds. The Brunauer-Emmett-Teller (BET) theory is a widely used analytical technique for the precise determination of the specific surface area of materials, based on the physical adsorption of a gas on the solid surface.

Detailed analysis of the textural properties of basic nickel carbonate reveals the influence of synthesis conditions on its morphology, particle size, and, consequently, its surface area and porosity. Research into the hydrothermal synthesis of this compound has provided insights into these characteristics.

In a study focused on the synthesis of spherical basic nickel carbonate as a precursor for nickel oxide, the textural properties of the basic nickel carbonate were investigated. The synthesis parameters were systematically varied to control the crystal form, particle size, and morphology of the resulting powder.

The following table summarizes the findings related to the surface characteristics of the synthesized basic nickel carbonate precursor before its calcination into nickel oxide.

Table 1: Textural Properties of Spherical Basic Nickel Carbonate

| Property | Value |

| Morphology | Spherical |

| Particle Size | 5 µm |

| Crystalline Phase | Basic Nickel Carbonate |

While the primary focus of the aforementioned study was the characterization of the final nickel oxide product, the controlled synthesis of the spherical basic nickel carbonate precursor with a uniform particle size of 5 µm is a significant finding. The surface area and porosity of this precursor are intrinsically linked to these morphological characteristics. A uniform, spherical morphology typically suggests a consistent surface area from batch to batch, which is crucial for industrial applications.

The investigation into the thermal decomposition of this basic nickel carbonate revealed that its conversion to nickel oxide is complete at 500°C. The resulting nickel oxide exhibited a high specific surface area, which is often a direct consequence of the textural properties of the precursor material. The formation of a porous structure in the final oxide is frequently templated by the decomposition of the carbonate precursor, indicating that the initial basic nickel carbonate possesses a structure that facilitates the evolution of gases and the formation of a high-surface-area product.

Further research dedicated specifically to the BET analysis of various forms of Nickel(II) carbonate basic tetrahydrate would be beneficial to establish a comprehensive understanding of how different synthesis routes (e.g., precipitation, hydrothermal) and conditions (e.g., pH, temperature, reactant concentrations) directly impact its specific surface area, pore volume, and pore size distribution.

Theoretical and Computational Investigations of Nickel Ii Carbonate Basic Tetrahydrate

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Bonding

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal for understanding the electronic structure and the nature of chemical bonding within Nickel(II) carbonate basic tetrahydrate. researchgate.net While direct DFT studies on the specific complex of Nickel(II) carbonate basic tetrahydrate are not extensively detailed in the available literature, the principles can be inferred from calculations on related nickel complexes and carbonate minerals. researchgate.netmdpi.com

DFT calculations can determine the distribution of electron density, the energies and shapes of molecular orbitals, and the nature of the bonds between the nickel(II) ion, carbonate groups, hydroxide (B78521) ions, and water molecules. researchgate.net For instance, in analogous nickel(II) complexes, DFT has been used to elucidate the d-orbital splitting of the nickel ion, which is crucial in determining the compound's magnetic properties and color. researchgate.net The calculations can also provide insights into the covalent and ionic character of the Ni-O bonds.

The application of DFT can also extend to the vibrational properties of the compound. Theoretical calculations of vibrational spectra for various carbonate minerals have shown a strong correlation with experimental data, allowing for the assignment of infrared and Raman bands to specific vibrational modes of the carbonate and hydroxide groups. mdpi.com

Interactive Data Table: Illustrative DFT Calculation Outputs for a Ni(II) Complex

Molecular Dynamics Simulations for Crystal Growth and Interfacial Phenomena

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic processes of crystal growth and the behavior of interfaces at an atomistic level. researchgate.netunist.ac.kr These simulations model the movement of individual atoms and molecules over time, governed by interatomic potentials, providing a window into the mechanisms of nucleation and crystal formation from solution. acs.org

For a hydrated compound like Nickel(II) carbonate basic tetrahydrate, MD simulations are particularly useful for investigating the role of water molecules in the crystallization process. Simulations can model the hydration structure of the Ni(II) ion in solution and the subsequent incorporation of water molecules into the crystal lattice. acs.org They can also shed light on the interfacial phenomena between the growing crystal surface and the aqueous solution, including the dynamics of ion attachment and detachment. rsc.orgyoutube.com

Studies on the crystallization of other carbonate minerals using MD have revealed complex, multi-stage pathways that may involve the formation of pre-nucleation clusters and amorphous precursors before the final crystalline structure emerges. unist.ac.kr Similar mechanisms are likely at play in the formation of basic nickel carbonate.

Interactive Data Table: Typical Parameters in an MD Simulation of Crystal Growth

Computational Modeling of Surface Reactivity and Adsorption Mechanisms

The surface of Nickel(II) carbonate basic tetrahydrate plays a crucial role in its interactions with the surrounding environment, including its use in catalysis and its behavior in geochemical settings. Computational models are employed to understand the reactivity of these surfaces and the mechanisms by which other ions and molecules adsorb onto them. researchgate.netmdpi.com

DFT calculations can be used to model the surface structure and identify the most stable crystal facets. These models can then be used to study the adsorption energies and geometries of various adsorbates. For example, studies on the adsorption of carbon monoxide on nickel surfaces have used DFT to identify the preferred binding sites and to analyze the electronic interactions between the molecule and the surface. mdpi.compsecommunity.orgvasp.atrsc.org

For basic nickel carbonate in an aqueous environment, an important aspect of its surface chemistry is the adsorption of ions from solution. The electric double layer model has been used to clarify the adsorption mechanism of impurities such as sodium and chloride ions onto the surface of basic nickel carbonate precipitates. researchgate.net This type of modeling is essential for developing purification methods for the synthesized material.

Chemical Equilibrium Modeling of Precipitation and Transformation Processes

The formation of Nickel(II) carbonate basic tetrahydrate from aqueous solutions is a complex process governed by chemical equilibria involving hydrolysis, complexation, and precipitation. researchgate.net Chemical equilibrium modeling, based on thermodynamic principles, is a powerful tool for predicting the conditions under which this compound will form and for understanding its transformation processes. acs.org

These models use thermodynamic data, such as solubility products and formation constants of various aqueous species, to calculate the concentrations of different nickel and carbonate species as a function of pH, temperature, and total reactant concentrations. uq.edu.auosti.gov This allows for the construction of thermodynamic diagrams, such as lg[Ni]T versus pH plots, which can explain the formation of precipitates with different morphologies. researchgate.net For instance, at a pH below 7.0, free nickel ions are dominant, leading to rapid coagulation and loose flocculent particles upon addition of a precipitant. researchgate.net At a pH above 7.0, the formation of nickel-ammonia complexes can lead to a slower precipitation process, resulting in denser, spherical particles. researchgate.net

Such modeling is critical in industrial applications, for example, in the hydrometallurgical synthesis of cathode materials for batteries, where the co-precipitation of mixed metal carbonates needs to be carefully controlled. acs.org

Interactive Data Table: Key Parameters in Chemical Equilibrium Modeling of Nickel Carbonate Precipitation

Predictive Modeling of Material Behavior under Varied Conditions

Predictive modeling, often employing machine learning (ML) and other data-driven approaches, is an emerging area in materials science that aims to forecast the properties and behavior of materials under different conditions. mdpi.comresearchgate.netdoaj.orgaps.orgresearchgate.net While specific ML models for Nickel(II) carbonate basic tetrahydrate are not widely reported, the methodologies developed for other nickel-based materials, such as superalloys, demonstrate the potential of this approach.

These models are trained on large datasets of experimental data to find correlations between input parameters (e.g., composition, processing temperature) and output properties (e.g., mechanical strength, thermal stability). mdpi.comresearchgate.net For basic nickel carbonate, one could envision predictive models for its thermal decomposition behavior, which is a crucial aspect of its application as a precursor for nickel oxide catalysts. iisc.ac.in By inputting parameters such as heating rate and atmosphere, a model could predict the temperature of decomposition and the surface area of the resulting nickel oxide.

Regression models have been successfully used to predict the mechanical properties of nickel alloys with high accuracy. researchgate.net Similar approaches could be developed to predict properties of basic nickel carbonate relevant to its applications, such as its performance as a battery precursor.

Reactivity, Transformation Mechanisms, and Decomposition Pathways of Nickel Ii Carbonate Basic Tetrahydrate

Thermal Decomposition Mechanisms and Kinetics

The thermal decomposition of nickel(II) carbonate basic tetrahydrate is a multi-step process that results in the formation of nickel(II) oxide (NiO). researchgate.netmuctr.ru Studies using techniques such as differential thermal analysis (DTA) and thermogravimetric analysis (TGA) have shown that the decomposition generally proceeds in two distinct stages. researchgate.netscispace.comiisc.ac.in

The initial stage, occurring at relatively low temperatures around 100°C, involves dehydration, where the compound loses its water of crystallization to form an anhydrous intermediate. researchgate.netscispace.com The second stage begins at higher temperatures, typically starting around 270-290°C, and involves the simultaneous evolution of the remaining water from the hydroxide (B78521) groups and carbon dioxide from the carbonate component. researchgate.netscispace.com This indicates that the water molecules in the compound are bound differently, distinguishing between coordinated water and hydroxyl groups. scispace.com

The kinetics of this decomposition are influenced by external conditions. For instance, the decomposition temperature has been observed to increase under higher pressures of carbon dioxide or nitrogen, suggesting that the surrounding atmosphere can affect the reaction equilibrium. researchgate.net While specific kinetic parameters like activation energy for the basic carbonate are not extensively detailed in the literature, the process is analogous to the decomposition of other nickel compounds like nickel hydroxide and nickel oxalate, which have been studied more thoroughly. researchgate.netosti.gov For example, the decomposition of nickel hydroxide is understood through a first-order random nucleation model. osti.gov The thermolysis of basic nickel carbonate is a key method for producing ultrafine nickel oxide powders, where controlling the decomposition conditions is vital for achieving desired particle characteristics. muctr.ru

Table 1: Stages of Thermal Decomposition of Nickel(II) Carbonate Basic Tetrahydrate

| Stage | Approximate Temperature Range | Process | Gaseous Products | Solid Product |

| 1 | ~100°C | Dehydration (Loss of water of crystallization) | H₂O | Anhydrous Basic Nickel Carbonate |

| 2 | >270°C | Decomposition (Loss of hydroxyl water and carbonate) | H₂O, CO₂ | Nickel(II) Oxide (NiO) |

Reductive Transformation Pathways to Nickel Oxide and Metallic Nickel

Nickel(II) carbonate basic tetrahydrate serves as a precursor for producing both nickel oxide and metallic nickel through reductive pathways. The transformation to metallic nickel is a sequential process that first involves the thermal decomposition to nickel oxide, as described above, followed by the reduction of the oxide. researchgate.netresearchgate.net

The process can be outlined in several temperature-dependent steps during hydrogen reduction: researchgate.net

Removal of water: Entrained and crystalline water is removed at lower temperatures.

Decomposition to NiO: Above 200°C, the basic carbonate decomposes to form nickel(II) oxide. researchgate.net

Reduction of NiO: The reduction of NiO to metallic nickel typically begins in the temperature range of 340°C to 400°C. researchgate.net This step can be accomplished using various reducing agents, including hydrogen, carbon, or carbon monoxide. google.comwikipedia.org

Agglomeration and Sintering: As metallic nickel forms, particles begin to agglomerate at temperatures between 400°C and 500°C. researchgate.net At temperatures exceeding 700°C, significant sintering and densification of the nickel particles occur. researchgate.net

Carbonation and Decarbonation Reaction Dynamics

Carbonation and decarbonation are fundamental reactions for nickel(II) carbonate basic tetrahydrate. Decarbonation is the key step in its thermal decomposition to nickel oxide, where carbon dioxide is driven off by heating. wikipedia.org The equilibrium of this reaction is sensitive to the partial pressure of CO₂ in the surrounding atmosphere; a higher CO₂ pressure can increase the temperature required for decomposition. researchgate.net

Conversely, carbonation involves the reaction with carbon dioxide. Basic nickel carbonates are known to be unstable in the atmosphere and can undergo carbonation. acs.org This reactivity is exploited in certain synthesis methods where CO₂ is intentionally added during the precipitation of basic nickel carbonate to control the composition of the product. google.com The ratio of carbonate to hydroxide in the solid can be influenced by the pH and CO₂ concentration during its formation. google.com In solution, nickel complexes can react with CO₂ or bicarbonate to form carbonate-bridged polynuclear complexes, demonstrating the fundamental interaction between nickel ions and carbonate species. researchgate.net

Ligand Exchange and Complexation Mechanisms in Solution

In aqueous solutions, nickel(II) carbonate basic tetrahydrate participates in various ligand exchange and complexation reactions. It is generally insoluble in water but reacts with dilute acids. During this reaction, the carbonate and hydroxide ligands are replaced by water molecules, leading to the formation of the hexaaquanickel(II) ion, [Ni(H₂O)₆]²⁺, with the liberation of carbon dioxide. wikipedia.org This process is the basis for using basic nickel carbonate as a starting material for the synthesis of other nickel salts, such as nickel nitrate (B79036) or nickel sulfate (B86663).

The formation of the basic carbonate itself is a result of complex hydrolysis and olation (the formation of hydroxide bridges) processes starting from the [Ni(H₂O)₆]²⁺ cation in solution. scispace.com Furthermore, in the presence of high concentrations of carbonate ions, basic nickel carbonate can form double salts with alkali metal carbonates, such as Na₂CO₃·NiCO₃·10H₂O. The dissolution of nickel compounds in ammonium (B1175870) carbonate solutions also points to the formation of soluble nickel-ammonia-carbonate complexes. muctr.ru

Reactions with Specific Gaseous Species (e.g., H₂S, CO₂)

Nickel(II) carbonate basic tetrahydrate exhibits significant reactivity towards certain gaseous species, most notably hydrogen sulfide (B99878) (H₂S) and carbon dioxide (CO₂).

Reaction with Carbon Dioxide (CO₂): As discussed in section 5.3, CO₂ plays a crucial role in the stability and decomposition of basic nickel carbonate. The compound can react with atmospheric CO₂ (carbonation), and its thermal decomposition (decarbonation) is inhibited by high CO₂ pressures. researchgate.netacs.org Nickel complexes in solution can also fix atmospheric CO₂ to form carbonate-bridged structures. researchgate.net

Microstructure Evolution during Chemical Transformations

The chemical transformations of nickel(II) carbonate basic tetrahydrate are accompanied by profound changes in its microstructure. uq.edu.au The starting material often consists of particles with a smooth surface, which are themselves composed of submicron-sized grains. researchgate.net The evolution of this structure through decomposition and reduction dictates the morphology and properties of the final product. researchgate.net

Key microstructural phenomena identified during these transformations include:

Decomposition: The initial decomposition to NiO alters the particle porosity and surface area. iisc.ac.in

Recrystallization and Grain Growth: Both the intermediate NiO and the final metallic Ni undergo recrystallization and grain growth, especially at higher temperatures. researchgate.netuq.edu.au

Sintering and Densification: As the temperature increases (particularly above 700°C for nickel), the newly formed metallic particles sinter and densify, leading to a less porous, more compact structure. researchgate.net

Agglomeration: Particles of NiO and Ni tend to agglomerate, affecting the bulk structure of the material. researchgate.netuq.edu.au

The formation of nanosized pores and grains during the low-temperature reduction of the intermediate nickel oxide can explain the rapid sintering and grain growth observed, which leads to the formation of dense nickel layers from an initially porous product. researchgate.net Understanding and controlling this microstructural evolution is essential for industrial applications, such as the production of nickel catalysts and powders with specific surface areas and particle sizes. researchgate.net

Applications in Advanced Materials Science and Catalysis

Precursor Material for Nickel-Based Catalysts

Basic nickel carbonate is frequently employed as a starting material for creating various nickel catalysts due to its reliable composition and reactivity. chemicalbook.comguidechem.com The thermal decomposition of this compound yields nickel oxides with properties that can be tailored for specific catalytic processes. This makes it a foundational component in the development of catalysts for numerous industrial and environmental reactions. biosynth.com

In heterogeneous catalysis, nickel catalysts derived from basic nickel carbonate are utilized in several critical processes. Nickel's inherent ability to adsorb significant quantities of hydrogen makes it an effective catalyst for hydrogenation reactions.

Furthermore, these catalysts show significant activity in oxidation reactions. For instance, amorphous nickel carbonate particles have been identified as effective catalysts for the oxygen evolution reaction (OER), a key step in electrochemical water splitting. researchgate.net

The application of nickel-based materials in environmental catalysis is highlighted by their ability to decompose ozone (O₃), a toxic air pollutant. researchgate.net Research has focused on developing efficient catalysts for ozone removal at ambient temperatures. One study demonstrated the fabrication of an iron-doped basic nickel carbonate catalyst (NiCH-Fe) via a hydrothermal method. This catalyst exhibited excellent moisture resistance and long-term stability, achieving nearly 100% ozone removal at 60% relative humidity over 12 hours. jim.org.cn Density functional theory calculations indicated that the iron atoms act as new, stable active sites with a stronger adsorption capacity for ozone molecules compared to nickel atoms. jim.org.cn

| Catalyst | Synthesis Method | Relative Humidity | Ozone Removal Efficiency | Duration (hours) | Key Finding |

| NiCH-Fe | Hydrothermal | 60% | ~100% | 12 | Iron doping creates stable active sites with enhanced ozone adsorption and moisture resistance. jim.org.cn |

| 10% NiO/γ-Al₂O₃ | Impregnation | Not specified | >96% | 20 | The formation of a NiAl₂O₄ spinel on the catalyst surface is linked to superior activity. researchgate.net |

Nickel-based materials are paramount in the field of electrocatalysis, particularly for the urea (B33335) oxidation reaction (UOR), which is a key process for hydrogen production from urea-rich wastewater and in direct urea fuel cells. nih.govresearchgate.net Urea electrolysis is energetically more favorable than water electrolysis, with a theoretical cell potential of 0.37 V compared to 1.23 V. nih.gov

In alkaline solutions, nickel-based electrocatalysts facilitate the UOR through an indirect mechanism. The metallic nickel on the electrode surface spontaneously forms nickel(II) hydroxide (B78521) (Ni(OH)₂). nih.gov Upon applying an oxidative potential, Ni(OH)₂ is oxidized to nickel(III) oxyhydroxide (NiOOH), which contains the active Ni³⁺ sites. These sites then react chemically with urea molecules to decompose them into carbon dioxide and nitrogen, while NiOOH is reduced back to Ni(OH)₂. nih.gov The UOR is often coupled with the hydrogen evolution reaction (HER) at the cathode to produce high-purity hydrogen. nih.gov

Numerous nickel-based compounds, including oxides, hydroxides, nitrides, and chalcogenides derived from precursors like basic nickel carbonate, have been investigated to enhance catalytic activity and stability for both UOR and HER. nih.govmdpi.com

The catalytic performance of materials is strongly linked to their structure and morphology. Nickel(II) carbonate basic tetrahydrate serves as a precursor for the synthesis of both amorphous and nanocrystalline catalysts with enhanced properties. researchgate.net

Amorphous materials, lacking long-range atomic order, can exhibit unique electronic properties and a high density of active sites. A low-temperature (60°C) evaporation-induced precipitation method has been developed to synthesize amorphous basic nickel carbonate particles with hierarchical pore structures. researchgate.net These materials proved to be highly active and stable catalysts for the oxygen evolution reaction, with performance comparable to state-of-the-art ruthenium oxide catalysts. researchgate.netresearchgate.net The amorphous structure could be controlled by adjusting the water-to-nickel ratio in the precursor mixture. researchgate.net

The compound is also a precursor for nanocrystalline materials. For example, it can be used to prepare nanocrystalline nickel disulfide through a solid-state reaction. The controlled synthesis of these nanostructured catalysts allows for tuning of particle size, surface area, and defect sites, all of which are critical for optimizing catalytic activity and selectivity.

| Catalytic Form | Synthesis Method | Key Structural Feature | Target Application | Performance Highlight |

| Amorphous Basic Nickel Carbonate | Evaporation-Induced Precipitation | Hierarchical pore structure, lack of long-range order | Oxygen Evolution Reaction (OER) | Mass activity of 55.1 A g⁻¹ at 0.35 V overpotential; stable for 10,000 seconds. researchgate.net |

| Nanocrystalline Nickel Disulfide | Solid-State Reaction | Nanometer-scale crystalline domains | Not specified in source | Synthesis from basic nickel carbonate precursor is feasible. |

Role in Energy Storage and Conversion Technologies

Beyond catalysis, nickel(II) carbonate basic tetrahydrate is a fundamental precursor in the manufacturing of components for energy storage devices, including lithium-ion batteries and supercapacitors. chemimpex.com

Nickel(II) carbonate basic tetrahydrate is an important intermediate in the production of layered lithium nickel manganese cobalt oxide (NMC or LiNiₓMnᵧCo₂O₂), a family of high-energy-density cathode materials for lithium-ion batteries. matec-conferences.orggoogle.com In the synthesis of NMC cathodes, nickel plays the primary role in improving the specific capacity. matec-conferences.org

The most common industrial route to produce NMC materials involves the co-precipitation of a precursor, which can be a mixed hydroxide or a mixed carbonate. nih.govwhiterose.ac.uk In this process, aqueous solutions containing the desired stoichiometric ratios of nickel, manganese, and cobalt salts are reacted with a precipitating agent like sodium carbonate. Basic nickel carbonate can be a source of the nickel ions for this process. The resulting spherical precursor particles are then filtered, dried, and mixed with a lithium salt (e.g., lithium carbonate or lithium hydroxide). google.comnih.gov A final high-temperature calcination step transforms the precursor mixture into the layered crystalline NMC cathode material. whiterose.ac.uk The morphology and composition of the carbonate precursor are critical as they directly influence the electrochemical performance of the final cathode material. google.com

Nickel(II) carbonate basic tetrahydrate also serves as a precursor for synthesizing electrode materials for supercapacitors, which are energy storage devices that offer high power density and long cycle life. One notable application is in the synthesis of spinel nickel cobaltite (B72492) (NiCo₂O₄) nanoparticles. These materials are valued for their rich redox activity, which is essential for pseudocapacitive energy storage. By using basic nickel carbonate as the nickel source, it is possible to synthesize NiCo₂O₄ nanostructures with high surface area and tailored morphologies, leading to enhanced electrochemical performance for supercapacitor applications.

Development of Functional Coatings and Thin Films

Nickel(II) carbonate basic tetrahydrate is a key precursor material for the synthesis of nickel(II) oxide (NiO). Through a process of calcination, where the carbonate is heated to drive off water and carbon dioxide, high-purity NiO is produced. bohrium.com This nickel oxide is particularly valuable in the fabrication of functional thin films, which are critical components in various electronic and energy applications. bohrium.comresearchgate.net

The NiO derived from the basic carbonate is often preferred for catalytic applications. bohrium.com These NiO thin films can be deposited through various methods, including chemical vapor deposition (CVD), and are integral to the development of technologies such as (photo)electrocatalysis for clean energy production and the degradation of pollutants. researchgate.net The properties of the resulting NiO films, including their semiconducting behavior and stability, make them promising for applications in solar energy conversion, water splitting, and CO2 reduction. researchgate.net

Sorption and Adsorption Applications

The unique chemical properties of nickel(II) carbonate and its derivatives lend themselves to important environmental applications, including carbon dioxide capture and the removal of heavy metals from wastewater.

CO2 Capture: Nickel-based materials have demonstrated significant potential in carbon capture and storage (CCS) technologies. Nickel nanoparticles, for instance, have been shown to catalyze the reversible hydration of CO2, which is a rate-limiting step in the mineralization of carbon dioxide into stable carbonate salts. researchgate.net This catalytic activity enhances the speed and efficiency of CO2 capture processes. researchgate.netnmfrc.org

Furthermore, the direct precipitation of nickel carbonate is a method of CO2 mineralization. Research into the coprecipitation of nickel and magnesium carbonates has provided insights into Ni recovery during CO2 mineralization, with studies exploring the use of the resulting composite materials as electrodes for supercapacitors. nih.gov

Heavy Metal Removal Mechanisms: Specially synthesized forms of basic nickel carbonate have been developed as effective adsorbents for removing toxic heavy metal ions from aqueous solutions. One study detailed the surfactant-free preparation of sea urchin-like nickel carbonate hydroxide, which demonstrated significant ion-exchange capabilities for arsenic (As(V)), cadmium (Cd(II)), and copper (Cu(II)). bohrium.com

The mechanism of removal was found to differ based on the ionic charge. For cations like cadmium and copper, removal occurs through an ion-exchange process between the nickel ions in the adsorbent and the toxic metal ions in the water. bohrium.com For anions such as arsenate (As(V)), the adsorption mechanism involves ion-exchange with surface unidentate carbonate-like species and surface hydroxyl groups. bohrium.com

Below is a summary of the adsorption findings for selected toxic ions using the synthesized nickel carbonate hydroxide.

| Ion Removed | Adsorption Mechanism | Key Active Sites |

| Cadmium (Cd(II)) | Ion-exchange | Nickel ions (Ni²⁺) |

| Copper (Cu(II)) | Ion-exchange | Nickel ions (Ni²⁺) |

| Arsenic (As(V)) | Ion-exchange | Surface carbonate-like species, Hydroxyl groups |

Table based on research findings on ion-exchange properties of synthesized nickel carbonate hydroxide. bohrium.com

Applications in Ceramics and Pigment Production

Nickel(II) carbonate is a widely used and versatile colorant in the ceramics industry, valued for its ability to produce a wide spectrum of colors in glazes and glasses. acs.orgsrce.hr Depending on the specific chemistry of the glaze and the firing conditions, it can yield a range of hues including browns, blues, grays, and yellows. orientjchem.orgscispace.com

The final color is highly dependent on the presence of other materials in the glaze formulation. For example, in glazes with high magnesium content, nickel carbonate can produce an acid green color. frontiersin.orgresearchgate.net In barium-rich glazes, it can create pink and purple shades. frontiersin.orgresearchgate.net It is also used to modify or mute the tones of more intense colorants, such as cobalt and copper. frontiersin.org Typical additions in glaze recipes range from 2-5%. nih.gov Beyond glazes, it is used in coloring glass frits for porcelain enamels. nih.gov

The table below illustrates the color variations produced by nickel carbonate in different ceramic glaze bases.

| Glaze Base Component | Resulting Color |

| Standard Glaze | Brown, Gray, Blue, Yellow |

| High Magnesium (Mg) | Acid Green |

| High Barium (Ba) | Pink, Purple |

Intermediate in Hydrometallurgical Nickel Purification Processes

Basic nickel carbonate is a crucial intermediate compound in several major hydrometallurgical processes used to purify nickel from its ores, particularly in the treatment of laterites. bohrium.com In methods such as the Caron process, nickel is leached from the ore using an ammonia-ammonium carbonate solution. isca.me

Following the leaching stage, the nickel-rich liquor undergoes distillation or heating. isca.me This step drives off ammonia (B1221849) and carbon dioxide, causing the nickel to precipitate out of the solution as basic nickel carbonate. This impure carbonate precipitate is then separated from the solution and serves as the feedstock for the final stages of nickel production. The basic nickel carbonate is subsequently subjected to further steps, such as reduction with hydrogen, to produce a high-purity nickel powder that meets stringent industry specifications.

The general steps in this hydrometallurgical route are summarized below.

| Process Stage | Description | Key Compound |

| Leaching | Nickel is dissolved from the ore using an ammoniacal solution. | Nickel ammine complex |

| Precipitation | The leach solution is heated, driving off ammonia and CO₂, causing nickel to precipitate. | Nickel(II) carbonate basic tetrahydrate |

| Separation | The solid basic nickel carbonate is filtered from the barren solution. | Nickel(II) carbonate basic tetrahydrate |

| Reduction | The carbonate is processed (e.g., via calcination and hydrogen reduction) to form pure metal. | Elemental Nickel (Ni) |

A simplified overview of the role of basic nickel carbonate in hydrometallurgy. isca.me

Environmental Behavior and Geochemical Interactions of Nickel Ii Carbonate Basic Tetrahydrate

Speciation and Solubility Dynamics in Aquatic Systems

The speciation and solubility of nickel in aquatic environments are complex and are controlled by a variety of chemical parameters. Nickel(II) carbonate basic tetrahydrate is generally characterized by its low solubility in water. himalayainds.com However, its solubility is significantly influenced by the pH of the surrounding water, readily dissolving in acidic solutions. himalayainds.com In these acidic conditions, the carbonate and hydroxide (B78521) ions are protonated, leading to the dissolution of the solid and the release of the hydrated nickel ion, [Ni(H₂O)₆]²⁺. wikipedia.org

Recent experimental work on a synthetic basic nickel carbonate with a formula of Ni₃(CO₃)(OH)₄·3H₂O provided a solubility product (logKsp) of -45.8 ± 1.8, highlighting its very low solubility. researchgate.net This insolubility means that the solid can act as a long-term sink for nickel in many aquatic systems, controlling the dissolved nickel concentration.

Table 1: Thermodynamic Data for a Synthetic Basic Nickel Carbonate This interactive table provides key thermodynamic values for a synthetic basic nickel carbonate compound.

| Thermodynamic Parameter | Value | Reference |

|---|---|---|

| logKsp | -45.8 ± 1.8 | researchgate.net |

| ΔfG° (Gibbs Free Energy of Formation) | -1554 ± 6 kJ/mol | researchgate.net |

| ΔfH° (Enthalpy of Formation) | -1798 ± 9 kJ/mol | researchgate.net |

Transformation Pathways in Natural and Engineered Environments

Nickel(II) carbonate basic tetrahydrate can undergo several transformation pathways in both natural and engineered settings. In natural environments, the weathering of ultramafic rocks, which are rich in nickel-containing minerals, can lead to the formation of secondary nickel minerals, including basic nickel carbonates like zaratite. rruff.info This process involves the chemical breakdown of primary minerals and the subsequent precipitation of more stable secondary phases under specific geochemical conditions.

In industrial or engineered environments, basic nickel carbonate is often formed as an intermediate in hydrometallurgical processes for nickel purification. wikipedia.org It can be precipitated from solutions containing nickel salts, such as nickel sulfate (B86663), by the addition of a carbonate source like sodium carbonate. wikipedia.org

A significant transformation pathway for basic nickel carbonate is its thermal decomposition. When heated, it undergoes calcination, losing water and carbon dioxide to form nickel(II) oxide (NiO). wikipedia.org This process is important in the production of nickel catalysts, where the resulting oxide's properties are influenced by the precursor's nature. wikipedia.org

In soil and sediment environments, the transformation of basic nickel carbonate can be influenced by redox conditions. Under reducing conditions, nickel may be transformed into less soluble sulfide (B99878) minerals, while under oxidizing conditions, it is more likely to be associated with manganese and iron oxides.

Sorption and Desorption Processes in Soil and Sediment Systems

The mobility of nickel in soils and sediments is largely controlled by sorption and desorption processes. Nickel ions released from the dissolution of basic nickel carbonate can be adsorbed onto the surfaces of various soil components, including clay minerals, iron and manganese oxides, and organic matter. researchgate.net

Research has shown that nickel sorption is highly dependent on soil properties. The process is often characterized by an initial rapid uptake followed by a slower retention phase. nih.gov The Freundlich and Langmuir isotherm models are commonly used to describe the equilibrium of nickel adsorption on soils. researchgate.netresearchgate.net Studies on different soil types have indicated that the adsorption capacity is closely linked to physicochemical properties like organic matter content, clay content, cation exchange capacity (CEC), and pH. researchgate.net

The desorption of nickel is often found to be hysteretic, meaning that it is not easily released back into the soil solution. nih.gov This irreversibility suggests that a significant fraction of the adsorbed nickel becomes strongly bound or incorporated into the mineral structure. nih.gov Desorption kinetics can be complex, with an initial rapid release followed by a much slower, prolonged release of the remaining nickel. researchgate.netnih.govacs.org The competitive sorption among different heavy metals also plays a role, with the presence of other cations potentially affecting the amount of nickel adsorbed. researchgate.netmdpi.com

Table 2: Nickel Sorption Parameters for Different Soil Minerals This interactive table summarizes parameters from sorption isotherm models for nickel on common soil minerals.

| Sorbent | Isotherm Model | Key Parameter | Value | Reference |

|---|---|---|---|---|

| Calcined Kaolin Clay | Freundlich | K_F | 0.2535 (mg/g)(L/mg)^(1/n) | distantreader.org |